![molecular formula C36H33ClN2O7 B606214 (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1818314-88-3](/img/structure/B606214.png)
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS 1166 is an inhibitor of the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 1.4 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with CHO cells expressing PD-L1 (EC50 = 276 nM in a reporter assay).
BMS-1166 is a potent PD-1/PD-L1 interaction inhibitor.
Wissenschaftliche Forschungsanwendungen
Immune Checkpoint Inhibition
BMS-1166 is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint . It binds to human PD-L1 and blocks its interaction with PD-1 . This alleviates the PD-L1-induced exhaustion of T-cells , which is crucial for the immune system to fight against cancer cells .
T-cell Activation
BMS-1166 has been shown to antagonize the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T-cell activation . This means that it can enhance the immune response by promoting the activation of T-cells .
Cancer Therapy
Given its ability to block the PD-1/PD-L1 interaction and activate T-cells, BMS-1166 has potential applications in cancer therapy . It could be used to boost the immune system’s ability to recognize and destroy cancer cells .
Drug Design
The X-ray structures of the complexes of BMS-1166 with PD-L1 have been determined . This information could be valuable for the design of new drugs that target the PD-1/PD-L1 interaction .
Overcoming Drawbacks of Antibody-based Therapies
Antibody-based therapies targeting the PD-1/PD-L1 immune checkpoint have shown significant success in cancer treatment. However, they have several drawbacks, including high cost, short half-life, and immunogenicity . As a small molecule, BMS-1166 could overcome these drawbacks .
Potential Oral Delivery
The development of small-molecule inhibitors like BMS-1166 could lead to the design of an anticancer therapy based on orally delivered immune checkpoint inhibition . This would be a significant advancement in the field of cancer treatment .
Wirkmechanismus
Target of Action
The primary target of BMS-1166 is the programmed death-1 receptor (PD-1) and its ligand-1 (PD-L1) . PD-1 acts as a T-cell brake, and its interaction with PD-L1 interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .
Mode of Action
BMS-1166 is a potent PD-1/PD-L1 immune checkpoint inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . BMS-1166 induces dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 of 1.4 nM . This antagonizes the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation .
Biochemical Pathways
BMS-1166 affects the PD-1/PD-L1 immune checkpoint pathway . The blockade of this pathway with BMS-1166 alleviates the PD-L1-induced exhaustion of T-cells . It also promotes the formation of dimeric PD-L1 in solution .
Result of Action
BMS-1166 has been shown to alleviate the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . It also attenuates the inhibitory effect of the cell surface-associated PD-L1 . This results in enhanced tumor immune response .
Action Environment
The action of BMS-1166 can be influenced by the tumor microenvironment . For instance, cancer and antigen-presenting cells in the tumor microenvironment produce PD-1 ligands including PD-L1, which impair anticancer immunity when they bind to the PD-1 receptor . BMS-1166, by blocking this interaction, can restore T cell function and enhance tumor immune response .
Eigenschaften
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
Q & A
Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?
A: BMS-1166 binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, BMS-1166 promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]
Q2: Can you explain the structural features of BMS-1166 that contribute to its ability to induce PD-L1 dimerization?
A: Molecular dynamics simulations revealed that BMS-1166 initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []
Q3: Has the structure-activity relationship (SAR) of BMS-1166 and related compounds been investigated?
A: Yes, computational studies have explored the SAR of BMS-1166 and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.
Q4: Are there any known concerns regarding the stability of BMS-1166?
A4: While the provided research doesn't explicitly address the stability of BMS-1166, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.
Q5: Have there been any studies on the efficacy of BMS-1166 in cellular or animal models?
A: The research primarily focuses on in vitro characterization of BMS-1166. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of BMS-1166. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


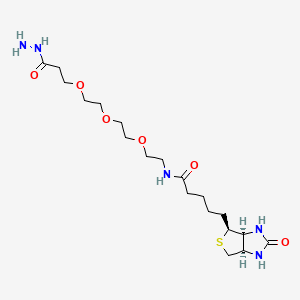
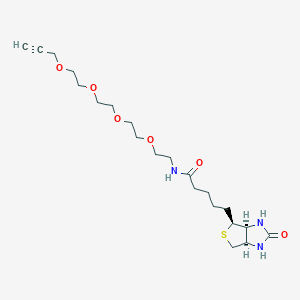
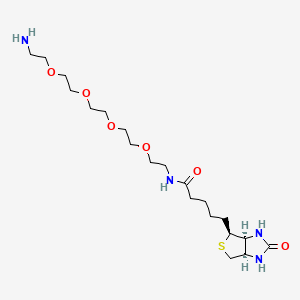
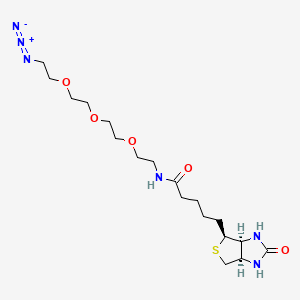
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
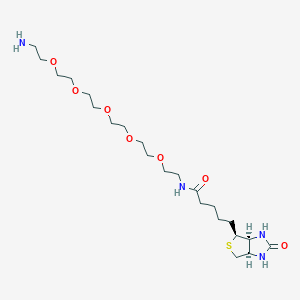
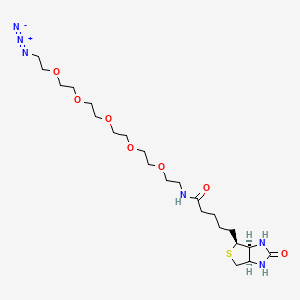
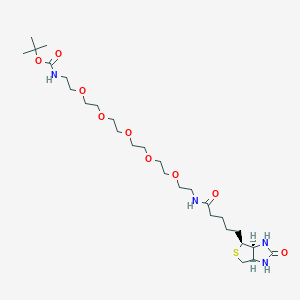
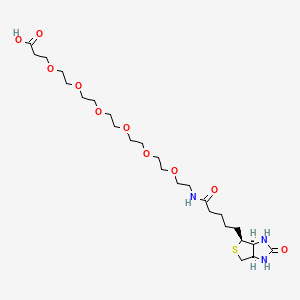
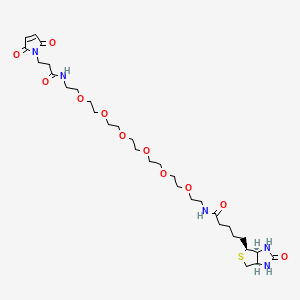
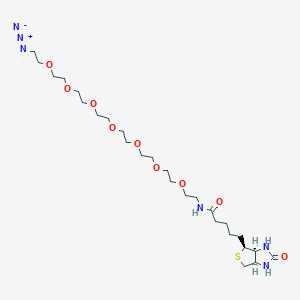
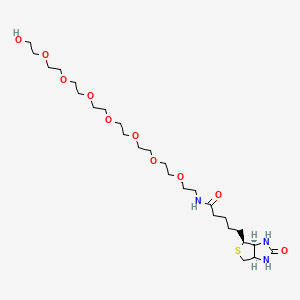
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)